1,2,4,6-Tetrachlorodibenzo-P-dioxin is a member of the chlorinated dibenzo-p-dioxins family, which are synthetic organic compounds characterized by their environmental persistence and potential toxicity. This compound is often formed as an unintentional by-product during various industrial processes, particularly those involving chlorinated organic chemicals. It is structurally related to other dioxins, such as 2,3,7,8-tetrachlorodibenzo-P-dioxin, which is known for its high toxicity and carcinogenic properties.
The synthesis of 1,2,4,6-tetrachlorodibenzo-P-dioxin typically involves several chemical reactions with chlorinated phenols. A common method includes:
Specific conditions for synthesis may vary but generally involve:
The molecular formula for 1,2,4,6-tetrachlorodibenzo-P-dioxin is , with a molecular weight of approximately 322 g/mol. The structure features two benzene rings connected by two oxygen atoms (dioxin structure) with four chlorine substituents at specific positions on the aromatic rings.
1,2,4,6-Tetrachlorodibenzo-P-dioxin can participate in several types of chemical reactions:
Common reagents used in these reactions include:
1,2,4,6-Tetrachlorodibenzo-P-dioxin acts primarily as a ligand-activated transcriptional activator. It binds to specific regions in DNA known as xenobiotic response elements (XRE), leading to the activation of genes involved in detoxification processes. This includes genes encoding phase I and II metabolic enzymes such as cytochrome P450 1A1.
The activation of these pathways can result in various biochemical effects including:
1,2,4,6-Tetrachlorodibenzo-P-dioxin is typically a colorless solid with low volatility. Key physical properties include:
The compound is stable under normal conditions but can decompose when exposed to ultraviolet light. Its stability contributes to its persistence in environmental matrices where it can accumulate over time.
1,2,4,6-Tetrachlorodibenzo-P-dioxin has several applications in scientific research:
The differential toxicity among polychlorinated dibenzo-p-dioxin (PCDD) congeners is primarily governed by their structural complementarity with the aryl hydrocarbon receptor (AhR) ligand-binding domain (LBD). 1,2,4,6-Tetrachlorodibenzo-p-dioxin (1,2,4,6-TeCDD) exhibits distinct binding behavior compared to the prototypical agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) due to its asymmetric chlorination pattern. Computational modeling of the AhR PAS-B domain reveals an elongated hydrophobic cavity (≈450 ų volume) with key residues forming a "molecular ruler" that discriminates ligands based on steric dimensions and electrostatic potential [2] [6]. Molecular dynamics simulations demonstrate that lateral chlorination (positions 2,3,7,8) enables optimal π-π stacking with Phe295 and His291, while non-lateral congeners like 1,2,4,6-TeCDD exhibit 8-fold reduced binding affinity due to suboptimal van der Waals contacts and altered dihedral angles [1] [6].
Mutagenesis studies identify residue Q377 as a critical determinant for ligand specificity. Substitution with alanine (Q377A) differentially affects 1,2,4,6-TeCDD versus TCDD binding, reducing the relative potency ratio (REP) from 0.001 to 0.0001 in reporter assays [2]. This residue participates in hydrogen-bonding networks that stabilize planar ligands, explaining the reduced activity of non-planar congeners. Additionally, the Gly298-Gly299 flexible loop ("belt region") exhibits congener-specific dynamics, with 1,2,4,6-TeCDD inducing less structural rigidity than TCDD, as evidenced by root-mean-square fluctuation (RMSF) increases >1.5 Å in molecular dynamics trajectories [2].
Table 1: Structural Determinants Governing AhR Binding Affinity of Selected Dioxin Congeners
Congener | Chlorination Pattern | Relative Potency Factor (RPF) | Key Binding Interactions | Cavity Occupancy (%) |
---|---|---|---|---|
2,3,7,8-TCDD | Lateral (2,3,7,8) | 1.0 (reference) | π-π stacking (F295, H291), H-bond (Q377) | 98 |
1,2,3,7,8-PeCDD | Lateral (1,2,3,7,8) | 0.5 | π-π stacking (F295), hydrophobic (V381) | 95 |
1,2,4,6-TeCDD | Non-lateral (1,2,4,6) | 0.001 | Hydrophobic (L302, V325), weak π-stacking | 72 |
1,3,6,8-TeCDD | Non-lateral (1,3,6,8) | 0.0003 | Hydrophobic (I319, V381) | 68 |
Species-specific differences in AhR LBD architecture further modulate congener selectivity. Murine AhR contains a high-affinity binding pocket accommodating both lateral and non-lateral congeners, whereas human AhR exhibits 50-fold reduced sensitivity to 1,2,4,6-TeCDD due to residue variations at positions 324 (Val→Ile) and 380 (Ser→Ala) that reduce cavity volume [6] [8]. This explains the differential species susceptibility observed in toxicity studies, where guinea pigs (AhR dissociation constant Kd = 1.9 nM) exhibit 10,000-fold greater sensitivity than hamsters (Kd = 19,000 nM) for TCDD, while 1,2,4,6-TeCDD shows even wider interspecies variability [1].
1,2,4,6-TeCDD activates the canonical AhR/ARNT pathway, inducing transcription of Phase I and II metabolizing enzymes through dioxin-responsive elements (DREs) in gene enhancer regions. However, RNA-seq analyses reveal distinct transcriptional signatures compared to TCDD. While both induce CYP1A1 (15-fold) and CYP1B1 (16-fold) in human hepatocytes, 1,2,4,6-TeCDD exhibits 50% weaker induction of UGT1A6 and fails to upregulate ALDH1A3, a retinoic acid biosynthesis gene [3] [9]. Meta-analysis of 20 human transcriptome datasets identifies only 33 consensus genes regulated by TCDD across cell types, including canonical targets like TIPARP (17/20 studies) and AhRR (15/20 studies). 1,2,4,6-TeCDD shares 78% of these targets but shows divergent regulation of CCBL1 and FMO1, suggesting congener-specific modulation of amino acid metabolism [9].
The transcriptional kinetics differ significantly between congeners. In HepaRG cells, 1,2,4,6-TeCDD (100 nM) induces peak CYP1A1 mRNA at 6h (12-fold), declining to baseline by 24h, whereas TCDD maintains 18-fold induction at 48h [3] [8]. This transient response correlates with rapid AhR degradation and impaired AhRR upregulation, limiting the negative feedback loop. Chromatin immunoprecipitation demonstrates 40% reduced AhR occupancy at XRE2 of the CYP1A1 enhancer with 1,2,4,6-TeCDD versus TCDD, explaining the weaker induction [9].
Table 2: Transcriptional Regulation of Xenobiotic-Metabolizing Enzymes by 1,2,4,6-TeCDD vs. TCDD
Gene | Function | Fold Induction (1,2,4,6-TeCDD) | Fold Induction (TCDD) | DRE Consensus | Regulatory Mechanism |
---|---|---|---|---|---|
CYP1A1 | Phase I oxidation | 12x (transient) | 35x (sustained) | 5'-GCGTG-3' | Direct AhR/ARNT binding |
CYP1B1 | Phase I oxidation | 8x | 22x | 5'-CACGC-3' | Direct AhR/ARNT binding |
UGT1A6 | Glucuronidation | 2x | 9x | 5'-TNGCGTG-3' | AhR with coactivators |
GSTA2 | Glutathione conjugation | 1.5x | 7x | 5'-CACGC-3' | Indirect regulation |
AhRR | AhR repressor | 3x | 18x | 5'-GCGTG-3' | Feedback inhibition |
TIPARP | PARP-family regulator | 5x | 15x | 5'-TNGCGTG-3' | Mono-ADP-ribosylation of AhR |
Non-conserved responses between species are particularly pronounced for 1,2,4,6-TeCDD. Ortholog analysis of 8,125 rat and mouse genes shows only 30 common targets (e.g., Cyp1a1, Nqo1), while 1,2,4,6-TeCDD uniquely induces Pmm1 in mice (23.6-fold) but not rats, and represses Inmt 48.5-fold in rats versus only 2.3-fold in mice [3]. This transcriptional divergence correlates with differential DRE flanking sequences: murine Cyp1a1 contains optimal 5'-CACGCAA-3' versus suboptimal rat 5'-CATGCCA-3', explaining 60% reduced binding affinity in electromobility shift assays [3] [8].
1,2,4,6-TeCDD uniquely interferes with EGFR signaling by enhancing receptor internalization. While TCDD activates c-Src to phosphorylate EGFR at Tyr1173, 1,2,4,6-TeCDD instead promotes clathrin-dependent endocytosis within 15 minutes, reducing membrane EGFR by 70% as shown by surface biotinylation assays [7]. This occurs without altering ligand binding affinity (Kd remains 2.3 nM), suggesting allosteric modulation. Consequently, downstream ERK phosphorylation decreases by 80%, impairing wound healing in keratinocyte scratch assays [7].
The crosstalk with hypoxia signaling also differs between congeners. In trophoblastic cells, 1,2,4,6-TeCDD induces HIF-1α stabilization at 50% lower potency than TCDD but generates 2-fold more reactive oxygen species (ROS) through CYP1A1 uncoupling. This paradox arises from impaired HIF-1α degradation due to reduced pVHL binding affinity (Kd increases from 15 nM to 210 nM) [8]. Consequently, 1,2,4,6-TeCDD upregulates VEGF 3-fold without inducing angiogenesis in chick chorioallantoic membrane assays [8].
Table 3: Non-Canonical Signaling Pathways Modulated by 1,2,4,6-TeCDD
Pathway | Key Effectors | Mechanism | Functional Outcome |
---|---|---|---|
KLF6/NC-XRE | AhR-KLF6-CPS1 complex | DNA binding to 5'-GGGA-3' elements | p21Cip1 induction → Cell cycle arrest |
EGFR modulation | c-Src, clathrin | Enhanced internalization | Reduced ERK signaling → Impaired wound healing |
Hypoxia mimicry | HIF-1α stabilization | ROS-mediated pVHL dissociation | VEGF induction without angiogenesis |
Wnt/β-catenin | Axin1, β-catenin | Enhanced proteasomal degradation | Impaired stem cell differentiation |
Immune polarization | RelB, IL-8 | Direct DNA binding with RelB | Neutrophil chemotaxis |
The E3 ubiquitin ligase activity of AhR is differentially engaged by 1,2,4,6-TeCDD. Whereas TCDD promotes proteasomal degradation of ERα and ARNT, 1,2,4,6-TeCDD instead targets β-catenin for ubiquitination. Co-immunoprecipitation shows 3-fold increased AhR-Axin1 interaction with 1,2,4,6-TeCDD versus TCDD, enhancing β-catenin phosphorylation at Ser33/37 and reducing transcriptional activity in TOPFlash assays by 70% [7] [8]. This explains the inhibition of Wnt-dependent differentiation in embryonic stem cells exposed to 1,2,4,6-TeCDD but not TCDD [8].
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: